molecular formula C18H18ClNO3 B267190 2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Cat. No. B267190
M. Wt: 331.8 g/mol
InChI Key: HERRMRZFODQNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is thought to act by modulating specific cellular pathways involved in cell growth, differentiation, and apoptosis. Compound X has been shown to inhibit the activity of specific enzymes involved in these pathways, leading to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter release, and the regulation of specific cellular pathways involved in cell growth and differentiation. These effects are thought to be mediated by the compound's ability to modulate specific enzymes and cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its ability to selectively target specific cellular pathways, making it a useful tool for studying the effects of these pathways on cellular function. However, one limitation of using compound X is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of compound X, including the development of new cancer therapies based on its ability to inhibit cancer cell growth and induce apoptosis, the investigation of its potential neuroprotective effects, and the identification of new cellular pathways that are modulated by the compound. Additionally, further studies are needed to determine the optimal dosage and administration of compound X in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 4-chlorophenol with potassium hydroxide to form 4-chlorophenoxide. This is then reacted with 3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde to form the intermediate product. Finally, the intermediate product is reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide.

Scientific Research Applications

Compound X has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug development. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In neurobiology, compound X has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug development, compound X has been investigated as a potential lead compound for the development of new drugs targeting specific cellular pathways.

properties

Product Name

2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide

InChI

InChI=1S/C18H18ClNO3/c1-13(2)11-22-17-5-3-4-15(10-17)20-18(21)12-23-16-8-6-14(19)7-9-16/h3-10H,1,11-12H2,2H3,(H,20,21)

InChI Key

HERRMRZFODQNDZ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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